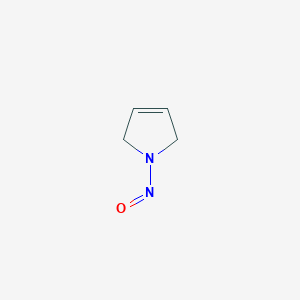
3-Pyrroline, N-nitroso-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Pyrroline, N-nitroso- is a useful research compound. Its molecular formula is C4H6N2O and its molecular weight is 98.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Pyrroline, N-nitroso- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Pyrroline, N-nitroso- including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
3-Pyrroline, N-nitroso- can be synthesized through nitrosation reactions involving pyrrolines. The nitrosation chemistry involves the formation of N-nitrosoiminium ions, which can lead to the production of R-hydroxy-N-nitrosamines. These intermediates are crucial in understanding the reactivity and stability of nitrosated compounds . Theoretical studies indicate that these nitrosamines can undergo retro-ene reactions, leading to the formation of diazonium ions that are capable of alkylating DNA, thereby raising concerns about their carcinogenic potential .
Medicinal Chemistry
The pyrrolidine scaffold, including derivatives like 3-pyrroline, is widely utilized in drug design due to its diverse biological activities. Compounds featuring this scaffold have been reported to exhibit various pharmacological effects:
- Anticancer Properties : Certain derivatives have shown efficacy against cancer cells by interacting with specific molecular targets .
- Antimicrobial Activity : Pyrrolidine-based compounds have demonstrated effectiveness against a range of pathogens, contributing to their potential as antibiotics .
- Neurological Applications : Investigations into glycine transporter inhibitors suggest that pyrrolidine derivatives may offer therapeutic benefits for conditions like schizophrenia by modulating glutamatergic neurotransmission .
Carcinogenic Potential
Research has highlighted the potential carcinogenic nature of N-nitroso compounds, including 3-Pyrroline, N-nitroso-. The mechanism of action is believed to involve DNA alkylation through the formation of reactive diazonium species . Studies have established that the presence of specific structural features in these compounds correlates with their carcinogenicity, emphasizing the importance of understanding their chemical behavior for risk assessment in drug development .
Drug Discovery Insights
Recent studies have focused on optimizing the design of pyrrolidine derivatives to enhance their biological profiles. For example:
- A series of pyrrolidine sulfonamides were developed as selective inhibitors for glycine transporters, showing promise in treating neurological disorders linked to NMDA receptor hypofunction .
- Another study reported the synthesis of dual agonists targeting peroxisome proliferator-activated receptors (PPARs), which play a critical role in glucose metabolism and lipid regulation . These compounds exhibited low nanomolar activity and demonstrated efficacy in lowering glucose levels in diabetic models.
Toxicological Assessments
The carcinogenic potential of N-nitroso compounds has been rigorously evaluated through quantitative structure-activity relationship (QSAR) studies. These studies correlate structural features with biological activity, providing insights into which modifications may mitigate toxicity while preserving therapeutic efficacy . For instance, specific substituents on the pyrrolidine ring were found to influence both biological activity and carcinogenic risk.
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Development of drugs targeting various diseases | Effective against cancer and pathogens |
| Neurological Disorders | Glycine transporter inhibitors for schizophrenia treatment | Modulates glutamatergic neurotransmission |
| Carcinogenic Risk | Evaluation of DNA alkylation potential | Correlation between structure and toxicity |
| Drug Design Optimization | Enhancing biological profiles through structural modifications | Low nanomolar activity in PPAR agonists |
Eigenschaften
CAS-Nummer |
10552-94-0 |
|---|---|
Molekularformel |
C4H6N2O |
Molekulargewicht |
98.1 g/mol |
IUPAC-Name |
1-nitroso-2,5-dihydropyrrole |
InChI |
InChI=1S/C4H6N2O/c7-5-6-3-1-2-4-6/h1-2H,3-4H2 |
InChI-Schlüssel |
OKFHTQFXGQXDEX-UHFFFAOYSA-N |
SMILES |
C1C=CCN1N=O |
Kanonische SMILES |
C1C=CCN1N=O |
Key on ui other cas no. |
10552-94-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















